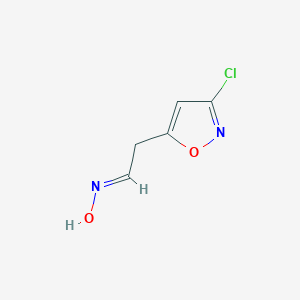
(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a versatile compound that can be synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In We will also list several future directions for further research on this compound.
Applications De Recherche Scientifique
(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime has been studied for its potential applications in various scientific research fields. It has been found to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been studied for its potential use as a herbicide and insecticide due to its ability to inhibit the growth of weeds and pests. Additionally, it has been studied for its potential use as a molecular probe in imaging studies.
Mécanisme D'action
The mechanism of action of (E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes involved in the biosynthesis of essential metabolites, leading to the inhibition of bacterial growth. It may also interfere with the electron transport chain in bacterial cells, leading to the disruption of energy production and cell death.
Effets Biochimiques Et Physiologiques
(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of bacterial cells by interfering with essential metabolic pathways. It has also been found to have herbicidal and insecticidal properties, leading to the inhibition of weed and pest growth. Additionally, it has been found to have potential as a molecular probe in imaging studies due to its fluorescent properties.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime has several advantages and limitations for lab experiments. One of its advantages is its antimicrobial activity, which makes it a useful tool for studying bacterial growth and metabolism. Its herbicidal and insecticidal properties also make it a useful tool for studying weed and pest growth. However, one of its limitations is its potential toxicity, which may limit its use in certain experiments. Additionally, its fluorescent properties may interfere with certain imaging studies.
Orientations Futures
There are several future directions for further research on (E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime. One direction is to study its potential use as a molecular probe in imaging studies. Another direction is to study its potential use as a herbicide and insecticide in agricultural settings. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in various scientific research fields.
Méthodes De Synthèse
The synthesis of (E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime can be achieved through various methods. One of the methods involves the reaction of (E)-2-(bromomethyl)-3-chloroisoxazol-5-yl with hydroxylamine hydrochloride in the presence of a base. Another method involves the reaction of (E)-2-(3-chloroisoxazol-5-yl)acetaldehyde with hydroxylamine hydrochloride in the presence of a base. Both methods result in the formation of (E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime.
Propriétés
IUPAC Name |
(NE)-N-[2-(3-chloro-1,2-oxazol-5-yl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c6-5-3-4(10-8-5)1-2-7-9/h2-3,9H,1H2/b7-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVMFGFUQHFUPF-FARCUNLSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Cl)CC=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(ON=C1Cl)C/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





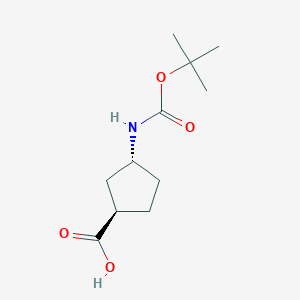
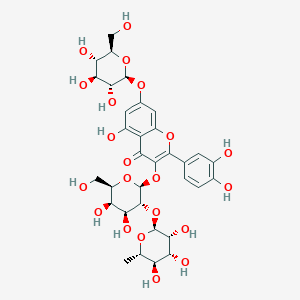
![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B141361.png)


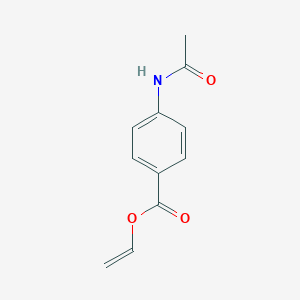
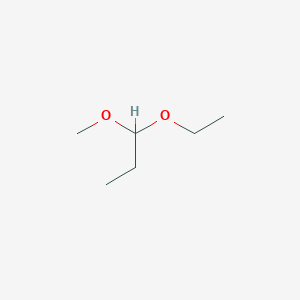
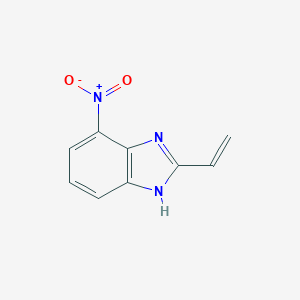
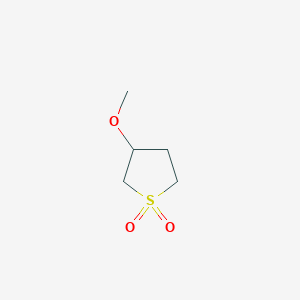
![7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,cis-(9CI)](/img/structure/B141374.png)